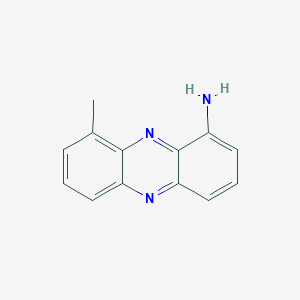

9-Methylphenazin-1-amine

Description

Contextualization within the Broader Field of Phenazine (B1670421) Chemistry

Phenazines are a large group of nitrogen-containing heterocyclic compounds. nih.govmdpi.com Their fundamental structure consists of a dibenzo annulated pyrazine (B50134), a pyrazine ring fused to two benzene (B151609) rings. nih.govwikipedia.org This core structure is the parent from which a multitude of dyestuffs are derived. wikipedia.org Found in nature as secondary metabolites produced by various microorganisms like Pseudomonas and Streptomyces species, phenazines are noted for their diverse chemical structures and a wide array of biological activities. nih.govnih.govcarta-evidence.org

The chemical and physical properties of phenazine derivatives are dictated by the type and position of functional groups attached to the core structure. mdpi.comnih.gov These modifications give rise to a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, antiparasitic, and anti-inflammatory properties. nih.govnih.govresearchgate.net The biological activity of phenazines is often attributed to their ability to undergo redox reactions and generate reactive oxygen species (ROS). mdpi.comnih.gov

Historical Perspectives and Evolution of Aminophenazine Research

The history of phenazine research dates back to 1859 with the discovery of pyocyanin (B1662382) as a blue pigment from patient wounds. nih.gov However, its chemical structure was not determined for nearly a century. nih.gov Since then, over 100 natural phenazine compounds and more than 6000 synthetic derivatives have been identified and studied. nih.govmdpi.com

The synthesis of aminophenazines, a subclass of phenazines characterized by the presence of an amine group, gained momentum in the mid-20th century. Early research focused on their synthesis and potential as antimalarial agents. acs.org Over the years, the focus of aminophenazine research has expanded significantly. Scientists have developed various synthetic methods, such as the facile synthesis of aminophenazine-1-carboxylate derivatives, to explore their potential biological activities. acs.org The evolution of this research field has led to the investigation of aminophenazines for a variety of applications, driven by their interesting chemical properties and biological potential.

Academic Significance and Research Gaps Pertaining to 9-Methylphenazin-1-amine

This compound is a specific phenazine derivative featuring a methyl group at the 9-position and an amine group at the 1-position of the phenazine core. This particular substitution pattern confers specific properties that are a subject of academic inquiry. Research has indicated that this compound possesses notable antitumor and anti-inflammatory properties. For instance, it has demonstrated the ability to inhibit the growth of certain tumor cell lines and reduce the production of inflammatory markers.

Despite these promising findings, significant research gaps exist. Compared to the broader class of phenazines, this compound has not been extensively studied. There is a need for a more comprehensive understanding of its mechanism of action at the molecular level. Furthermore, the full spectrum of its biological activities remains to be explored, and its potential applications in various fields are yet to be fully realized.

Defining the Scope and Objectives of Academic Inquiry for the Compound

Future academic inquiry into this compound should be directed at addressing the existing research gaps. Key objectives for future studies should include:

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the observed antitumor and anti-inflammatory effects. This could involve identifying specific cellular targets and signaling pathways.

Synthesis of Novel Derivatives: Designing and synthesizing new analogues of this compound with modified functional groups to potentially enhance its biological activity and explore structure-activity relationships.

Expanded Biological Screening: Evaluating the compound against a wider range of biological targets, including different types of cancer cells, bacteria, fungi, and viruses, to uncover new therapeutic potentials.

Exploration of Material Science Applications: Investigating the electrochemical properties of this compound for potential use in developing sensors, redox mediators, or components for energy storage systems.

Detailed Research Findings

The following tables provide a summary of the known properties and research findings related to this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H11N3 |

| Molecular Weight | 209.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | JYEIWXXZKFSVIK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)N |

The data in this table is based on information from a chemical supplier and has not been independently verified by academic research.

Table 2: Reported Biological Activities of this compound

| Activity | Description |

| Antitumor Properties | Has shown the ability to inhibit the growth of various tumor cell lines in in-vitro studies. |

| Anti-inflammatory Effects | Has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) in human peripheral blood lymphocytes induced by lipopolysaccharide (LPS). |

The information in this table is based on preliminary research findings and requires further investigation for validation and to understand the full therapeutic potential.

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3 |

|---|---|

Molecular Weight |

209.25 g/mol |

IUPAC Name |

9-methylphenazin-1-amine |

InChI |

InChI=1S/C13H11N3/c1-8-4-2-6-10-12(8)16-13-9(14)5-3-7-11(13)15-10/h2-7H,14H2,1H3 |

InChI Key |

JYEIWXXZKFSVIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Methylphenazin 1 Amine and Its Structural Analogs

Established Synthetic Routes to Phenazin-1-amine Scaffolds

The construction of the phenazin-1-amine framework is a critical step in the synthesis of 9-Methylphenazin-1-amine. Several classical and modern synthetic strategies have been developed to achieve this, primarily focusing on the formation of the central pyrazine (B50134) ring.

Strategic Annulation Reactions in Heterocyclic Synthesis

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to the synthesis of the phenazine (B1670421) core. The Wohl-Aue reaction, a classic method, involves the base-promoted condensation of an aniline (B41778) with a nitroarene. nih.govnih.govresearchgate.net While effective for generating the phenazine scaffold, this reaction often requires harsh conditions and can lead to low yields and mixtures of regioisomers, particularly with substituted precursors. nih.gov

More contemporary approaches, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the regioselective synthesis of phenazines. wikipedia.orgnumberanalytics.comlibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines under milder conditions, offering greater control over the final substitution pattern of the phenazine product. wikipedia.orgresearchgate.net The choice of phosphine (B1218219) ligands is crucial in this reaction, influencing both yield and selectivity. wikipedia.org

Precursor-Based Approaches to the this compound Core

A direct and well-documented method for the synthesis of this compound involves a precursor-based approach utilizing a pre-formed phenazinium salt. Specifically, the reaction of 9-methylphenazinium methylsulfate (B1228091) with methylamine (B109427) under alkaline conditions provides the target compound in good yield. researchgate.net This method proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the highly electrophilic nature of the phenazinium ring facilitates the displacement of the methylsulfate group by the amine nucleophile. researchgate.netnih.gov

Below is a data table summarizing the reaction conditions for this key synthetic step:

| Precursor | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| 9-Methylphenazinium methylsulfate | 10% Methylamine | Methanol | Room Temperature | 6 hours | 78 | researchgate.netnih.gov |

Regioselective and Chemoselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for the development of its analogs and for structure-activity relationship studies. The inherent reactivity of the phenazine ring system, influenced by the existing methyl and amino substituents, dictates the strategies for further functionalization.

Regioselective synthesis of substituted phenazines can be achieved by carefully choosing the starting materials and reaction conditions. For instance, the Buchwald-Hartwig amination of specifically substituted bromoanilines allows for the controlled construction of unsymmetrically disubstituted phenazines. wikipedia.org Similarly, tandem catalytic reduction and oxidative cyclization of nonsymmetrically substituted 2-nitroanilines and 1-bromo-2-nitrobenzenes provides a regioselective route to various phenazine derivatives. nih.govnih.gov

Direct nucleophilic substitution on pre-formed phenazinium salts offers another avenue for regioselective functionalization. The positions most susceptible to nucleophilic attack can be predicted by computational charge distribution analysis. nih.gov This allows for the selective introduction of various substituents by reacting the phenazinium salt with appropriate nucleophiles.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For the synthesis of phenazines, including this compound, several green chemistry approaches have been explored. These methods aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation.

One promising green approach is the use of water as a solvent in a one-pot, three-component synthesis of α-aminonitriles, which can be precursors to amino-functionalized heterocycles. utrgv.edu The use of micellar conditions, employing surfactants in water, has also been shown to facilitate reactions like the Buchwald-Hartwig amination for phenazine synthesis, often eliminating the need for organic solvents. researchgate.net

Furthermore, the development of catalytic systems that can operate under milder conditions and are recyclable contributes to the sustainability of phenazine synthesis. For example, the use of paramagnetic palladium catalysts in a water-halogenated hydrocarbon two-phase system for hydrogenation reactions offers a greener alternative for the synthesis of amino-substituted heterocycles. google.com

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and studying the metabolic pathways of bioactive compounds. numberanalytics.comwikipedia.orgnih.gov The synthesis of isotopically labeled this compound would enable detailed mechanistic investigations of its formation and biological interactions.

While specific literature on the isotopic labeling of this compound is scarce, general strategies for the incorporation of stable isotopes like 2H, 13C, and 15N into aromatic and heterocyclic systems can be applied. scripps.edu For instance, starting materials containing the desired isotopes can be used in the established synthetic routes. Deuterium labeling can often be achieved by hydrogen-deuterium exchange reactions on the phenazine core or its precursors. wikipedia.org The synthesis of labeled precursors, such as isotopically enriched anilines or nitroarenes, would allow for their incorporation into the final this compound molecule through reactions like the Wohl-Aue or Buchwald-Hartwig synthesis.

High-Throughput Synthesis and Combinatorial Libraries of this compound Derivatives

High-throughput synthesis and the creation of combinatorial libraries are powerful strategies in drug discovery and materials science for the rapid generation and screening of a large number of compounds. researchgate.net Applying these techniques to the this compound scaffold could lead to the discovery of new derivatives with enhanced biological activities or novel material properties.

The modular nature of many phenazine syntheses, such as the Buchwald-Hartwig amination and the condensation of ortho-phenylenediamines with ortho-quinones, lends itself to a combinatorial approach. researchgate.netnih.gov By systematically varying the substituents on the precursor molecules, large libraries of this compound analogs can be generated. For example, a library of halogenated phenazines was successfully synthesized using a modular Wohl-Aue reaction approach. nih.govresearchgate.net

High-throughput screening of these libraries can then be employed to identify compounds with desired properties. While much of the high-throughput work on phenazines has been computational, focusing on predicting redox potentials, these theoretical studies can guide the design of synthetic combinatorial libraries for experimental validation. rsc.orgresearchgate.net The development of robust and efficient high-throughput synthetic methods for diverse azide (B81097) libraries, which can be used in "click" chemistry, also presents an opportunity for the facile diversification of the this compound scaffold. rsc.org

Elucidation of Molecular Structure, Conformation, and Electronic Properties of 9 Methylphenazin 1 Amine

Advanced Crystallographic Techniques (e.g., Single-Crystal X-ray Diffraction, Neutron Diffraction)

While a specific structure for 9-methylphenazin-1-amine is unavailable, studies on related phenazine (B1670421) derivatives provide insights into the expected structural features. For instance, the crystal structure of phenazine itself reveals a planar tricyclic system. The introduction of substituents can induce minor distortions in the planarity of the ring system. In the case of this compound, the amino group would be expected to be largely coplanar with the aromatic ring to maximize resonance stabilization.

Neutron diffraction, a technique particularly sensitive to the positions of hydrogen atoms, has not been employed for the analysis of this compound. This method could provide precise locations of the amine and methyl protons, offering detailed insights into hydrogen bonding interactions.

Solution-State Conformational Analysis by Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational properties of this compound in solution have been primarily investigated using one-dimensional ¹H NMR spectroscopy. While comprehensive multi-dimensional NMR studies (such as COSY, HSQC, HMBC, and NOESY) have not been reported for this specific compound, the available ¹H NMR data provides valuable structural information.

Computational studies and experimental data for related phenazine derivatives can supplement the interpretation of the NMR spectra. acs.orgcapes.gov.br The expected chemical shifts for the protons of this compound are influenced by the electron-donating amino group and the methyl group, as well as the anisotropic effects of the aromatic phenazine core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Amine (NH₂) Protons | ~5.0 - 6.0 | Broad Singlet |

| Methyl (CH₃) Protons | ~2.5 - 3.0 | Singlet |

Note: These are predicted values based on the analysis of related phenazine and aniline (B41778) derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.

A multi-dimensional NMR analysis would be invaluable for the unambiguous assignment of all proton and carbon signals and for elucidating through-bond and through-space correlations. For instance, a ¹H-¹³C HSQC experiment would directly correlate each proton to its attached carbon atom. An HMBC experiment would reveal long-range couplings between protons and carbons, helping to confirm the substitution pattern. NOESY or ROESY experiments could provide information on the spatial proximity of protons, further defining the solution-state conformation.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. While specific, complete IR and Raman spectra for this compound are not extensively documented, the expected vibrational modes can be predicted based on the known frequencies of its constituent functional groups. americanpharmaceuticalreview.comnih.gov

The key functional groups in this compound are the primary amine (-NH₂), the methyl group (-CH₃), and the aromatic phenazine ring system. The vibrational spectra are expected to exhibit characteristic bands corresponding to the stretching and bending modes of these groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| N-H Scissoring (Bending) | 1580 - 1650 | IR | |

| C-N Stretch | 1250 - 1350 | IR | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C Ring Stretch | 1400 - 1600 | IR, Raman | |

| C-H Out-of-Plane Bending | 650 - 900 | IR | |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | IR, Raman |

| C-H Bending | 1375 - 1475 | IR |

The IR and Raman spectra are complementary. Vibrations that result in a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. For a molecule like this compound, the symmetric vibrations of the phenazine ring are expected to be strong in the Raman spectrum, while the polar N-H and C-N bonds of the amine group will give rise to prominent IR bands.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions and Photophysical Behavior

The electronic properties of this compound have been characterized using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior upon excitation with light.

The UV-Vis absorption spectrum of phenazine derivatives is typically characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions. nih.gov The presence of the electron-donating amino group and the methyl group on the phenazine core in this compound is expected to cause a red-shift (bathochromic shift) of the absorption maxima compared to the parent phenazine molecule. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level.

Computational studies on substituted phenazines have shown that the electronic properties can be tuned by the nature and position of the substituents. rsc.orgrsc.org For this compound, the amino group at position 1 is expected to have a significant impact on the electronic structure, leading to intramolecular charge transfer (ICT) character in the excited state.

Table 3: Expected Photophysical Properties of this compound

| Property | Expected Value/Range |

| Absorption Maxima (λmax) | 350 - 450 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |

| Emission Maxima (λem) | 450 - 550 nm |

| Stokes Shift | 50 - 100 nm |

Fluorescence spectroscopy reveals the emission properties of the molecule after it has absorbed light. Substituted phenazines are known to be fluorescent, and the emission wavelength and quantum yield are sensitive to the solvent polarity and the nature of the substituents. The expected fluorescence of this compound would likely be in the blue-green region of the spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for the confirmation of the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₃H₁₁N₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds or to confirm the structure of a synthesized molecule.

The fragmentation of this compound in the mass spectrometer is expected to follow pathways characteristic of aromatic amines and methylated aromatic compounds. Common fragmentation pathways include:

Loss of a hydrogen radical (H•): Formation of a stable [M-H]⁺ ion.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group to form an [M-CH₃]⁺ ion.

Loss of ammonia (B1221849) (NH₃) or aminomethyl radical (•CH₂NH₂): Fragmentation involving the amine group.

Ring fragmentation: Cleavage of the phenazine ring system at higher collision energies.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₃H₁₁N₃ | 209.0953 |

| [M+H]⁺ | C₁₃H₁₂N₃ | 210.1031 |

| [M-CH₃]⁺ | C₁₂H₈N₃ | 194.0718 |

A detailed tandem MS study would involve selecting the molecular ion (e.g., m/z 210 for the protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum. The analysis of these product ions would allow for the elucidation of the specific fragmentation pathways and provide definitive structural confirmation.

Theoretical and Computational Investigations of 9 Methylphenazin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic landscape of 9-Methylphenazin-1-amine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT): This is a widely used method due to its favorable balance of computational cost and accuracy. researchgate.net For this compound, a typical DFT calculation would involve a hybrid functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or larger to accurately model the electronic structure. analis.com.mynih.gov

Key Predicted Properties:

Electronic Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. For phenazine (B1670421) derivatives, functional groups significantly influence these orbital energies. rsc.orgrsc.org The electron-donating amine (-NH2) group in this compound is expected to raise the HOMO energy, making it more susceptible to electrophilic attack and oxidation.

Electron Density and Charge Distribution: Calculations reveal how electron density is distributed across the molecule. The nitrogen atoms in the phenazine core and the exocyclic amine group create a distinct pattern of charge, influencing intermolecular interactions. Studies on similar heterocyclic systems show significant intramolecular charge redistribution, which is key to their function. rsc.org

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated, such as electrostatic potential maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This allows for the prediction of sites for metabolic modification or chemical reaction.

Illustrative DFT-Calculated Electronic Properties

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability; susceptibility to oxidation. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability; susceptibility to reduction. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.1 D | Measures polarity, influencing solubility and non-covalent interactions. |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of molecules over time. youtube.com This provides insight into the flexibility of the molecule and how it behaves in a dynamic environment, such as in a solvent.

An MD simulation of this compound would typically be performed using a classical force field (like OPLS-AA or AMBER) where parameters for the molecule might be derived from initial quantum mechanical calculations to ensure accuracy. nih.gov The molecule would be placed in a simulation box filled with solvent molecules (e.g., water) and its trajectory would be calculated over nanoseconds to microseconds. nih.govresearchgate.net

Key Insights from MD Simulations:

Conformational Analysis: MD simulations explore the different shapes (conformations) the molecule can adopt. For this compound, this would involve observing the rotation around the bond connecting the amine group to the phenazine ring and any puckering of the heterocyclic core. While phenazine itself is planar, substituents can introduce slight deviations. The analysis of bulky substituents on other cyclic systems shows they often prefer equatorial positions to minimize steric hindrance, a principle that governs conformational stability. youtube.com

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of hydration shells and hydrogen bonding patterns between the amine and methyl groups and the surrounding solvent. nih.gov The simulation can calculate properties like the radial distribution function to show the probability of finding solvent molecules at a certain distance from atoms on the solute.

Dynamical Properties: Analysis of the simulation trajectory can reveal key dynamical metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for validating experimental results and interpreting complex spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the presence of a magnetic field, it is possible to predict NMR chemical shifts. These calculations, often done using DFT with specific functionals, can help assign peaks in experimental spectra and understand how electronic structure influences the chemical environment of each atom. uomustansiriyah.edu.iq

Vibrational Spectroscopy (IR & Raman): The calculation of vibrational frequencies through second-derivative methods in DFT can generate a theoretical infrared (IR) and Raman spectrum. researchgate.net This allows for the assignment of specific vibrational modes (e.g., N-H stretching, C=N bending, aromatic ring vibrations) to the peaks observed in experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. This can help explain the color of the compound and how its electronic structure relates to its interaction with light.

Example of Computationally Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Correlation |

|---|---|---|

| Amine N-H Stretch (Asymmetric) | ~3450 cm⁻¹ | Confirms presence of primary amine group. |

| Amine N-H Stretch (Symmetric) | ~3350 cm⁻¹ | Confirms presence of primary amine group. |

| Aromatic C-H Stretch | ~3050 cm⁻¹ | Characteristic of the phenazine core. |

| C=N/C=C Ring Stretch | ~1600-1500 cm⁻¹ | Fingerprint region for the heterocyclic ring system. |

| Methyl C-H Bend | ~1450 cm⁻¹ | Confirms presence of the methyl group. |

Molecular Modeling and Docking Studies for Hypothetical Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a large biological macromolecule, typically a protein or DNA. nih.gov This provides mechanistic insights into potential interactions without assessing efficacy.

The process involves:

Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB). nih.gov

Defining a binding site on the protein.

Using a docking algorithm (e.g., AutoDock) to explore various positions and orientations of the ligand within the binding site. nih.govnih.gov

Scoring the different poses based on calculated binding affinity (e.g., in kcal/mol) to identify the most favorable interaction mode.

For this compound, a hypothetical target could be an enzyme where phenazine derivatives are known to interact, such as a kinase or a DNA-intercalating site. The docking results would highlight key interactions, such as:

Hydrogen Bonds: Between the amine group and polar amino acid residues (e.g., Asp, Glu, Ser).

Pi-stacking: Between the planar phenazine ring system and aromatic residues (e.g., Phe, Tyr, Trp).

Hydrophobic Interactions: Involving the methyl group and non-polar pockets in the protein.

These studies provide a structural hypothesis for how the molecule might exert a biological effect at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Derivative Design

QSAR is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property. nih.gov For derivative design, QSAR models can predict the activity of new, unsynthesized compounds.

A hypothetical QSAR study for non-clinical activity (e.g., redox potential, DNA binding) of this compound derivatives would involve:

Dataset Assembly: Compiling a set of phenazine derivatives with measured data for a specific endpoint.

Descriptor Calculation: For each molecule, calculating a range of numerical descriptors that encode its structural and physicochemical properties (e.g., molecular weight, logP, electronic parameters from DFT, steric descriptors). nih.gov

Model Building: Using statistical methods (e.g., multiple linear regression, machine learning) to build an equation that relates the descriptors to the activity. A typical QSAR equation might look like: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Validation: Testing the model's predictive power on an external set of compounds not used in its creation. nih.gov

Studies on related aromatic amines and phenazines show that electronic parameters (like Hammett constants or HOMO/LUMO energies) and steric factors are often critical for their activity. rsc.orgnih.gov By analyzing the QSAR model, chemists can identify which properties are most important for the desired activity and use this knowledge to rationally design new derivatives with potentially enhanced non-clinical properties.

Mechanistic Biological Interactions of 9 Methylphenazin 1 Amine at the Molecular and Cellular Level in Vitro Focus

Enzyme Inhibition Mechanisms and Kinetic Studies

While specific kinetic studies detailing the inhibition mechanisms of 9-Methylphenazin-1-amine are not extensively documented in publicly available research, the broader class of phenazine (B1670421) compounds and related nitrogen-containing heterocyclic structures have been shown to interact with various enzymes. The nature of this inhibition can be competitive, non-competitive, uncompetitive, or mixed, each affecting the enzyme's kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax)—in distinct ways. uobaghdad.edu.iqkhanacademy.org

Competitive Inhibition: An inhibitor competes with the substrate for the active site of the enzyme. This increases the apparent Km, meaning a higher substrate concentration is needed to achieve half of Vmax, but Vmax itself remains unchanged. khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. This results in a decrease in Vmax, while Km remains the same. khanacademy.orgresearchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This leads to a decrease in both Vmax and Km. khanacademy.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax. uobaghdad.edu.iqresearchgate.net

The specific inhibitory profile of this compound against particular enzymes would require dedicated kinetic analysis, including the generation of Michaelis-Menten and Lineweaver-Burk plots to determine the precise nature of the interaction and the inhibition constants (Ki). khanacademy.orgmdpi.com

Nucleic Acid (DNA/RNA) Binding, Intercalation, and Cleavage Mechanisms

A significant aspect of the mechanism of action for phenazine derivatives like this compound involves their interaction with nucleic acids. It is suggested that these compounds can intercalate into DNA, a process where the planar phenazine ring system inserts itself between the base pairs of the DNA double helix. This intercalation can disrupt crucial cellular processes such as DNA replication and transcription, which could contribute to its observed antimicrobial properties.

Derivatives of 9-methylphenazine, specifically dicationic bis(9-methylphenazine-1-carboxamides), have been shown to bind tightly to DNA with a preference for GC-rich regions. nih.gov This binding is thought to involve the side chains of the molecule making specific contacts within the major groove of the DNA, particularly with guanine (B1146940) bases. nih.gov Such interactions can interfere with the function of enzymes that act on DNA, such as topoisomerases. nih.gov Some phenazine derivatives have been identified as topoisomerase I poisons, suggesting they stabilize the enzyme-DNA complex, leading to DNA strand breaks. nih.gov

Furthermore, the introduction of amine, guanidine, and imidazole (B134444) functionalities into DNA structures has been shown to facilitate self-cleavage of the nucleic acid backbone, a process that can occur independently of divalent metal cations. nih.gov This highlights the potential for the amine group in this compound to participate in catalytic activities related to nucleic acid cleavage.

Investigation of Redox Cycling and Reactive Oxygen Species Generation/Scavenging Pathways

A key feature of many phenazine compounds is their ability to undergo redox cycling. This process involves the repeated reduction and oxidation of the molecule within a biological system. This compound can be reduced by cellular reductants, such as NADH or NADPH, to form a radical species. This radical can then react with molecular oxygen to regenerate the parent compound and produce superoxide (B77818) radicals (O₂⁻). This cycle can lead to the generation of other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), resulting in oxidative stress.

The generation of ROS through redox cycling is a proposed mechanism for the biological activity of some quinone-like compounds. nih.govnih.gov Oxidative stress can cause damage to various cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death. While direct studies on this compound are limited, the general behavior of phenazines suggests this is a plausible mechanism of action.

Cellular Uptake, Intracellular Distribution, and Subcellular Localization Studies (without therapeutic context)

The entry of small molecules like this compound into cells is a critical first step for any biological activity. The cellular uptake of molecules can occur through various mechanisms, including passive diffusion across the cell membrane or through active transport processes. nih.gov The physicochemical properties of the compound, such as its size, charge, and lipophilicity, will influence its ability to cross the cell membrane.

Once inside the cell, the compound's distribution to different subcellular compartments (e.g., nucleus, mitochondria, cytoplasm) is determined by its specific interactions with intracellular components. For instance, its ability to bind to nucleic acids would suggest a potential localization within the nucleus. The small size of such molecules can facilitate their entry into cells and subsequent access to various intracellular targets. nih.gov The specific pathways of uptake and the precise subcellular localization of this compound would require detailed investigation using techniques like fluorescence microscopy with a labeled version of the compound.

Modulation of Specific Biochemical Pathways and Protein Interactions (e.g., kinase modulation, receptor binding)

The interaction of this compound with cellular components extends beyond DNA and redox cycling. As a small molecule with reactive functional groups, it has the potential to modulate various biochemical pathways and interact with a range of proteins. For example, some heterocyclic compounds are known to act as kinase inhibitors, interfering with cell signaling pathways. researchgate.net

The dicationic bis(9-methylphenazine-1-carboxamides) have been shown to be potent cytotoxins, and their activity is linked to the inhibition of topoisomerase I. nih.gov This demonstrates that modifications to the basic phenazine structure can lead to specific and potent interactions with key cellular enzymes. The specific protein targets and the modulation of biochemical pathways by this compound itself remain an area for further investigation.

Mechanisms of Antimicrobial Activity in Isolated Systems (e.g., biofilm disruption, bacterial growth inhibition in vitro)

The antimicrobial properties of phenazine derivatives are well-documented. The mechanisms underlying this activity are often multifactorial. The inhibition of bacterial growth in vitro can be attributed to several of the mechanisms discussed above.

DNA Intercalation and Replication Inhibition: By binding to bacterial DNA, this compound can prevent its replication and transcription, thereby halting cell division and growth.

Generation of Reactive Oxygen Species: The production of ROS through redox cycling can induce lethal oxidative stress in bacteria.

Disruption of Cell Membranes: The positively charged amine group in this compound could potentially interact with the negatively charged components of bacterial cell membranes. This electrostatic attraction can disrupt the membrane integrity, leading to leakage of cellular contents and cell lysis, a mechanism observed for other quaternary ammonium (B1175870) compounds. nih.gov

In vitro studies using techniques like the determination of Minimum Inhibitory Concentration (MIC) are essential to quantify the antimicrobial potency against various bacterial strains. mdpi.com Furthermore, investigations into its effect on biofilm formation could reveal another facet of its antimicrobial action, as biofilms are a major factor in bacterial persistence and resistance.

Advanced Analytical and Bioanalytical Methodologies for 9 Methylphenazin 1 Amine Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of phenazine (B1670421) derivatives, including 9-methylphenazin-1-amine. nih.gov These methods offer high resolution and sensitivity.

The development of a robust HPLC or UPLC method involves the careful optimization of several parameters to achieve the desired separation. Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, and the detector settings. For phenazine compounds, reversed-phase columns, such as C18, are commonly employed. sielc.commdpi.com

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov The pH of the buffer can be adjusted to control the retention of ionizable compounds like this compound. Gradient elution, where the mobile phase composition is changed during the run, is often used to separate complex mixtures of phenazines with varying polarities. mdpi.com

Detection is commonly performed using a UV-Vis detector, as phenazines exhibit strong absorbance in the UV-visible region. nih.govresearchgate.net For instance, phenazine-1-carboxylic acid (PCA) is often detected at 248 nm or 254 nm. mdpi.comnih.gov The retention time, the time it takes for a compound to elute from the column, is a characteristic feature used for identification, while the peak area is proportional to the concentration, allowing for quantification.

Table 1: HPLC Parameters for Phenazine Analysis

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds like phenazines. |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer (e.g., phosphate (B84403) buffer) | Allows for the adjustment of polarity to control retention times. Buffers help maintain a constant pH for reproducible results with ionizable analytes. |

| Elution | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, suitable for simple mixtures. Gradient elution is preferred for complex samples with a wide range of polarities, ensuring all components are eluted in a reasonable time with good resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. |

| Detection | UV-Vis at specific wavelengths (e.g., 250 nm, 254 nm) | Phenazines have characteristic UV-Vis absorbance spectra, allowing for selective and sensitive detection. |

| Injection Volume | 10 - 20 µL | The amount of sample introduced into the system. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects viscosity of the mobile phase and can influence retention times and peak shapes. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. nih.gov While phenazines themselves may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility.

For amines like this compound, derivatization is a common strategy to improve their chromatographic behavior and thermal stability. vt.edu Silylation, for instance, is a technique where active hydrogen atoms in the amine group are replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less polar. mdpi.com

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its definitive identification. nist.gov

The choice of the GC column is critical for achieving good separation. Columns with a non-polar or mid-polar stationary phase are often used for the analysis of derivatized amines. nih.gov The temperature program of the GC oven is also optimized to ensure efficient separation of the target analytes from other components in the sample matrix.

Table 2: GC-MS Analysis of Amine Derivatives

| Parameter | Typical Conditions | Rationale |

| Derivatization Agent | Silylating agents (e.g., BSTFA, TMCS) | Increases volatility and thermal stability of amines for GC analysis. |

| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, DB-35ms) | Provides good separation for a wide range of derivatized compounds. |

| Injection Mode | Splitless or split | Splitless mode is used for trace analysis to maximize the amount of sample reaching the column, while split mode is used for more concentrated samples. |

| Carrier Gas | Helium or Hydrogen | Inert gas that carries the sample through the column. |

| Oven Temperature Program | Ramped temperature gradient | Allows for the separation of compounds with different boiling points. |

| MS Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces a characteristic fragmentation pattern for compound identification. |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan mode acquires a full mass spectrum, useful for identifying unknown compounds. SIM mode monitors only specific ions, providing higher sensitivity and selectivity for target analytes. nih.gov |

Capillary Electrophoresis and Microfluidic Platforms for High-Resolution Separation

Capillary Electrophoresis (CE) and microfluidic devices offer high-resolution separation of charged molecules like this compound with very small sample volumes and short analysis times. psu.edu These techniques separate analytes based on their differential migration in an electric field.

In Capillary Zone Electrophoresis (CZE), a fused-silica capillary is filled with a background electrolyte (BGE) buffer. nih.gov When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF). The electrophoretic mobility depends on the charge-to-size ratio of the analyte. For cationic species like a protonated amine, the migration will be towards the cathode.

The composition and pH of the BGE are critical parameters that influence the separation. researchgate.net For instance, a study on the separation of phenazine-1-carboxylic acid (PCA) and 2-hydroxyphenazine (B1496473) (2-OH-PHZ) utilized a 10 mM phosphate buffer at pH 7.3. nih.govresearchgate.net The separation of three phenazine compounds was achieved in under two minutes using this method. nih.govresearchgate.net

Microfluidic platforms integrate the principles of CE onto a small chip, enabling even faster analysis and the potential for high-throughput screening. eurekalert.org These "lab-on-a-chip" devices can incorporate sample injection, separation, and detection all within a single, miniaturized system.

Table 3: Capillary Electrophoresis Parameters for Phenazine Analysis

| Parameter | Typical Conditions | Rationale |

| Capillary | Fused-silica (e.g., 50-75 µm I.D., 30-60 cm length) | Provides a high surface-area-to-volume ratio for efficient heat dissipation, allowing for high voltages to be applied for fast separations. |

| Background Electrolyte (BGE) | Buffer solution (e.g., phosphate, borate) at a specific pH | The pH of the BGE determines the charge of the analyte and the magnitude of the electroosmotic flow, both of which affect migration time and separation resolution. |

| Applied Voltage | 15 - 30 kV | The driving force for the separation. Higher voltages generally lead to faster analysis times. |

| Injection Method | Hydrodynamic or Electrokinetic | Hydrodynamic injection uses pressure to introduce a small plug of sample, while electrokinetic injection uses an electric field. |

| Detection | UV-Vis or Laser-Induced Fluorescence (LIF) | UV-Vis detection is common, while LIF offers higher sensitivity for fluorescent compounds. |

| Temperature | Controlled (e.g., 25 °C) | Temperature affects the viscosity of the BGE and the electrophoretic mobility, so it needs to be controlled for reproducible results. |

Electrochemical Methods (e.g., Voltammetry, Amperometry) for Redox Characterization and Sensing

Electrochemical methods are well-suited for the analysis of redox-active compounds like phenazines. nih.gov Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) provide information about the redox potentials and can be used for quantification. researchgate.netnih.gov

Cyclic voltammetry involves scanning the potential of a working electrode and measuring the resulting current. For a reversible redox couple, a pair of peaks (anodic and cathodic) is observed, and the average of their potentials provides the formal redox potential. researchgate.net The redox potentials of phenazine derivatives are influenced by the substituents on the phenazine core. nih.gov

DPV and SWV are more sensitive techniques than CV and are often used for trace analysis. researchgate.net These methods apply a series of voltage pulses to the working electrode, which enhances the faradaic current relative to the capacitive current, resulting in improved signal-to-noise ratios. For example, DPV and SWV have been successfully used for the determination of phenothiazine (B1677639) derivatives, which are structurally related to phenazines. researchgate.net

The choice of electrode material is also important. Glassy carbon electrodes are commonly used, but modified electrodes can offer enhanced sensitivity and selectivity. researchgate.net For instance, electrochemical sensors based on molybdenum sulfide-functionalized laser-induced graphene have been developed for the real-time monitoring of phenazines. nih.gov

Development of Spectrophotometric and Fluorometric Assays for Trace Analysis

Spectrophotometric and fluorometric methods offer simple, rapid, and cost-effective ways for the quantitative analysis of this compound, especially for trace-level detection.

Spectrophotometry is based on the measurement of light absorption by a substance at a specific wavelength. Phenazine compounds have characteristic absorption spectra in the UV-visible range, which can be utilized for their quantification. nih.gov For instance, a method for the determination of aromatic amines has been developed based on their reaction with an Fe(III)-ferrozine complex, which forms a colored product that can be measured spectrophotometrically. nih.gov

Fluorometry, or fluorescence spectroscopy, is generally more sensitive and selective than spectrophotometry. It measures the light emitted by a fluorescent compound (a fluorophore) after it has been excited by light of a specific wavelength. Many phenazine derivatives are naturally fluorescent or can be derivatized to become fluorescent. researchgate.net The development of novel fluorometric chemosensors for the detection of specific analytes is an active area of research. For example, a fluorometric chemosensor based on an imidazo[4,5-b]phenazine-2-thione has been reported for the ultrasensitive detection of Hg2+. scholaris.ca Similar principles could be applied to develop sensors for this compound.

The development of such assays involves selecting appropriate excitation and emission wavelengths, optimizing reaction conditions (e.g., pH, temperature, reagent concentrations), and validating the method's performance in terms of linearity, sensitivity, and selectivity.

Emerging Biosensor Technologies for this compound Detection

Emerging biosensor technologies hold great promise for the rapid, sensitive, and selective detection of this compound and other phenazines in complex biological samples. These devices combine a biological recognition element with a physicochemical transducer to generate a measurable signal.

Electrochemical biosensors are particularly attractive for detecting redox-active phenazines. nih.gov These sensors can utilize enzymes or even whole microbial cells as the biological component. For example, researchers have developed integrated circuit-based electrochemical sensors to monitor phenazine production by bacterial biofilms in real-time. eurekalert.orgnih.gov Another approach involves using aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. An aptamer-based fluorometric assay has been developed for the detection of sulfamethazine, demonstrating the potential of this technology for small molecule sensing. scribd.com

Optical biosensors, often based on fluorescence, are another important class of emerging technologies. researchgate.net These can involve the use of fluorescently labeled antibodies or genetically engineered reporter cells that produce a fluorescent protein in response to the target analyte. For instance, biosensors have been designed to evaluate the ability of phenazines to re-enter bacterial cells by linking their presence to the expression of green fluorescent protein (GFP). researchgate.net

These emerging technologies offer the potential for developing portable, low-cost, and easy-to-use devices for the on-site detection of this compound, which would be highly beneficial for a variety of applications, including environmental monitoring and clinical diagnostics.

Emerging Applications of 9 Methylphenazin 1 Amine in Chemical Science and Technology Non Therapeutic Contexts

Design and Application as Fluorescent Probes and Imaging Agents in Chemical Biology

The inherent fluorescence of the phenazine (B1670421) core suggests the potential for 9-Methylphenazin-1-amine and its derivatives to be developed as fluorescent probes. The amino and methyl substitutions on the phenazine ring can be strategically modified to tune the molecule's photophysical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local microenvironment. While specific research on this compound as a fluorescent probe is still in its nascent stages, the general class of phenazine compounds has shown promise in this area. The development of novel probes based on this scaffold could enable the visualization and tracking of specific biological molecules or processes within living cells, providing valuable insights in chemical biology.

Integration into Electrochemical and Optical Sensor Platforms

The electrochemical and optical properties of this compound make it a candidate for integration into sensor technologies. The redox-active nature of the phenazine ring system allows for its use in electrochemical sensors, where changes in the electrical response upon interaction with an analyte can be measured. Similarly, its fluorescent properties could be harnessed for the development of optical sensors. For instance, the binding of a target molecule could induce a change in the fluorescence intensity or wavelength of this compound, providing a detectable signal. Research in this area is focused on designing sensor platforms that are highly selective and sensitive for the detection of specific ions, small molecules, or biomolecules.

Development as Organic Semiconductors in Advanced Materials Science

The field of organic electronics is continually searching for new materials with tailored electronic properties. The extended π-conjugated system of the phenazine core in this compound suggests its potential as an organic semiconductor. The presence of the amine and methyl groups can influence the molecular packing and intermolecular interactions in the solid state, which are crucial factors in determining the material's charge transport characteristics. While detailed studies on the semiconductor properties of this compound are limited, the exploration of phenazine derivatives as n-type or p-type semiconductors in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) is an active area of research.

Utilization as Redox Mediators in Catalysis and Energy Conversion Systems

The ability of this compound to undergo reversible oxidation-reduction reactions makes it a promising candidate for use as a redox mediator. In catalytic processes, a redox mediator can facilitate electron transfer between a catalyst and a substrate, often accelerating the reaction rate. In the context of energy conversion, such as in microbial fuel cells or dye-sensitized solar cells, redox mediators play a crucial role in shuttling electrons between different components of the system. The redox potential of this compound can be tuned through chemical modification, allowing for its optimization for specific applications.

Role in Photoredox Catalysis and Organic Synthesis Methodologies

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions. The core principle involves the use of a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes. The photophysical and electrochemical properties of phenazine derivatives, including their ability to absorb visible light and engage in redox processes, make them attractive candidates for development as novel photoredox catalysts. Although specific applications of this compound in this context are yet to be extensively reported, the broader class of phenazines is being investigated for its potential to drive a variety of organic transformations.

Exploration as Novel Dyes and Pigments for Industrial and Academic Applications

The chromophoric nature of the phenazine ring system, which is responsible for its color, suggests the potential of this compound and its derivatives as novel dyes and pigments. The color of these compounds can be modulated by altering the substituents on the phenazine core. This tunability opens up possibilities for their use in a range of applications, from textile dyeing and printing to the formulation of advanced materials with specific optical properties. Further research into the stability, color fastness, and compatibility of these compounds with different matrices will be crucial for their practical implementation.

Structure Activity Relationship Sar Studies of 9 Methylphenazin 1 Amine Derivatives

Rational Design and Synthesis of Structure-Modified Analogs

The rational design of 9-methylphenazin-1-amine analogs is guided by the goal of enhancing specific activities, such as antimicrobial, anticancer, or photophysical properties. The synthesis of these analogs typically involves modifications at several key positions of the phenazine (B1670421) scaffold.

A common synthetic route to phenazine derivatives starts with the condensation of an appropriate o-phenylenediamine (B120857) with a substituted catechol or by the cyclization of nitroaromatic precursors. For instance, new phenazine-1-carboxylic acid derivatives can be synthesized from aniline (B41778) and 2-bromo-3-nitro-benzoic acid, which then can be converted to various amides and other derivatives. mdpi.comnih.gov

Key modifications in the rational design of phenazine analogs include:

Substitution on the Phenazine Core: Introducing various functional groups (e.g., halogens, hydroxyl, amino groups) at different positions on the aromatic rings can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. nih.gov For example, the synthesis of 2-amino- or 2-hydroxyphenazine (B1496473) 5,10-dioxide derivatives has been explored to develop hypoxic selective cytotoxins. nih.gov

Modification of the Amine Group at Position 1: The primary amine at the 1-position is a key site for derivatization. It can be converted into amides, sulfonamides, or substituted with various alkyl or aryl groups to modulate binding affinity and pharmacokinetic properties. Studies on related phenazine-1-carboxamides show that the nature of the side chain at this position is critical for activity. researchgate.net

Alteration of the Methyl Group at Position 9: The methyl group at the 9-position has been identified as a significant contributor to the cytotoxicity of phenazine-1-carboxamides. researchgate.net Analogs with different alkyl or functionalized groups at this position could be synthesized to probe the steric and electronic requirements for optimal activity.

The synthesis of these analogs often employs standard organic chemistry reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and functional group interconversions.

Correlation of Structural Features with Specific Biological and Chemical Activities

The biological and chemical activities of phenazine derivatives are intricately linked to their structural features.

Antimicrobial and Antitumor Activity: The planar tricyclic structure of phenazines allows them to intercalate into DNA, a mechanism contributing to their antimicrobial and antitumor effects. The substituents on the phenazine ring modulate this interaction and can introduce new mechanisms of action. For instance, certain phenazine derivatives can inhibit topoisomerases or induce the production of reactive oxygen species (ROS). mdpi.com

A study on phenazine-1-carboxamides revealed that the presence of a methyl group at the 9-position enhances cytotoxicity. researchgate.net This suggests that for this compound, this methyl group is likely a key determinant of its potential cytotoxic and antimicrobial activity.

The following table summarizes the inhibitory activity of some phenazine-1-carboxamide (B1678076) derivatives, highlighting the importance of substitution on the phenazine core.

| Compound | Substituent at C9 | Cell Line | IC50 (µM) |

| Phenazine-1-carboxamide | H | Various | >10 |

| 9-Methylphenazine-1-carboxamide | CH3 | Various | ~1-5 |

| 9-Chlorophenazine-1-carboxamide | Cl | Various | ~0.5-2 |

| 9-Methoxyphenazine-1-carboxamide | OCH3 | Various | >10 |

Photophysical Properties: The photophysical properties of phenazine derivatives, such as their absorption and emission spectra, are highly dependent on the nature and position of substituents. rsc.org The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and fluorescence wavelengths. This makes them promising candidates for applications in optical sensing and photodynamic therapy. While specific data for this compound is scarce, studies on related amino-substituted aromatic compounds suggest that the amino group at position 1 would likely lead to a red-shift in the absorption and emission spectra compared to the unsubstituted phenazine core.

Identification of Key Structural Motifs and Pharmacophoric Elements Governing Interactions

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For phenazine derivatives, the key pharmacophoric elements generally include:

A Planar Aromatic System: The tricyclic phenazine core serves as the primary scaffold for DNA intercalation and interaction with protein binding sites.

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the phenazine ring and the exocyclic amine group at position 1 can act as hydrogen bond acceptors and donors, respectively. These interactions are often crucial for target recognition and binding. In phenazine-1-carboxamides, the carboxamide NH group is known to form hydrogen bonds. researchgate.net

Hydrophobic/Steric Features: The methyl group at the 9-position provides a specific steric and hydrophobic feature that appears to be important for cytotoxic activity, likely by enhancing binding affinity within a hydrophobic pocket of the target protein or by influencing the intercalation geometry with DNA. researchgate.net

Based on these general features, a putative pharmacophore for this compound derivatives would include the planar phenazine ring, a hydrogen bond donor at position 1, and a hydrophobic feature at position 9.

Influence of Stereochemistry and Conformational Rigidity on Activity Profiles

While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. For many classes of biologically active molecules, stereochemistry plays a pivotal role in determining potency and selectivity. This is because biological targets such as enzymes and receptors are chiral, and different stereoisomers can exhibit distinct binding affinities and orientations.

For instance, in other heterocyclic compounds, stereochemistry has been shown to significantly affect biological outcomes. The conformational rigidity of the phenazine scaffold is a key feature. Its planarity is essential for DNA intercalation. Modifications that introduce bulky groups could potentially distort this planarity and reduce activity. Conversely, designing analogs with increased rigidity in their side chains could lead to a more defined conformation, potentially enhancing binding to a specific target by reducing the entropic penalty upon binding.

Future Research Directions and Unaddressed Challenges in 9 Methylphenazin 1 Amine Research

Exploration of Novel and Sustainable Synthetic Pathways

Traditional chemical synthesis routes for phenazine (B1670421) compounds often rely on methods that utilize toxic organic solvents, hazardous reagents, and carry the risk of metal contamination. researchgate.netbenthamdirect.com These drawbacks have spurred a demand for more environmentally benign and efficient synthetic strategies. The future of synthesizing 9-Methylphenazin-1-amine and its analogs lies in the adoption of green chemistry principles.

Key areas for future research include:

Mechanosynthesis and Solvent-Free Reactions: Exploring mechanical force to induce chemical reactions, thereby eliminating the need for bulk solvents.

Ultrasound and Microwave-Assisted Synthesis: Utilizing alternative energy sources to accelerate reaction rates and improve yields, often under milder conditions. researchgate.netbenthamdirect.com

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or ionic liquids as reaction media, and developing recyclable, non-toxic catalysts.

Biocatalysis: Employing enzymes or whole-cell systems to perform specific synthetic steps, offering high selectivity and mild reaction conditions. acs.org The use of enzymes like laccase for the dimerization of aromatic amines into phenazines presents a green alternative for creating the core structure. acs.org

The development of such sustainable pathways is crucial for the large-scale and environmentally responsible production of this compound for its potential applications. benthamdirect.comcolab.ws

Deepening Mechanistic Understanding of Molecular Interactions via Advanced Biophysical Techniques

While preliminary studies suggest that this compound may act by intercalating into DNA and generating reactive oxygen species, a detailed, molecular-level understanding of these interactions is still lacking. Future research must employ advanced biophysical techniques to elucidate the precise mechanisms of action.

Table 1: Advanced Biophysical Techniques for Studying Molecular Interactions

| Technique | Information Gained | Relevance to this compound Research |

| NMR Spectroscopy | Provides atomic-level structural and dynamic information of the compound and its target (e.g., DNA, protein). | Can map the binding site and conformational changes upon interaction. |

| X-ray Crystallography | Determines the three-dimensional structure of the compound-target complex at high resolution. | Offers a static, detailed snapshot of the binding mode. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters (affinity, enthalpy, entropy). | Quantifies the binding affinity and thermodynamic driving forces of the interaction with biological targets. |

| Surface Plasmon Resonance (SPR) | Monitors binding events in real-time to determine kinetics (association and dissociation rates). | Provides kinetic data on the interaction with surface-immobilized targets like DNA or proteins. |

| Single-Molecule FRET | Measures distances and conformational changes within single biomolecules upon ligand binding. | Can reveal dynamic changes in target macromolecules induced by the compound. |

By applying these techniques, researchers can build a comprehensive picture of how this compound interacts with its biological targets, which is essential for rational drug design and optimization.

Development of Next-Generation Smart Materials and Nanosystems Incorporating the Compound

The inherent electronic and optical properties of the phenazine scaffold make it an attractive building block for advanced materials. nih.gov Future research should focus on harnessing the unique characteristics of this compound to create novel smart materials and nanosystems.

Potential avenues of exploration include:

Electrochemical Sensors and Biosensors: The redox activity of phenazines can be exploited to develop sensitive detectors for various analytes. carta-evidence.orgresearchgate.net Nanosystems incorporating this compound could be designed for enhanced signal transduction and selectivity in medical diagnostics and environmental monitoring.

Dye-Sensitized Solar Cells (DSSCs): Phenazine derivatives are being investigated for their utility in renewable energy technologies. carta-evidence.org The specific substitution pattern of this compound may offer tunable photophysical properties beneficial for light-harvesting applications.

Stimuli-Responsive Materials: Developing polymers or gels that change their properties (e.g., color, conductivity) in response to specific stimuli (e.g., pH, light, redox potential) by incorporating the phenazine moiety as the active component.

Drug Delivery Nanosystems: Encapsulating or conjugating this compound within nanoparticles to improve its solubility, stability, and targeted delivery for potential therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can significantly accelerate the discovery and optimization of new compounds related to this compound.

Key applications of AI/ML in this context include:

Generative Models for Novel Derivatives: Using deep learning models to design new phenazine derivatives with desired properties. nih.govyoutube.com These models can learn from existing chemical data to propose novel structures that are likely to be active and synthesizable.

Predictive Modeling of Properties: Training ML algorithms to predict the biological activity, toxicity, and physicochemical properties (ADMET) of new derivatives, thereby reducing the need for extensive experimental screening. nih.govyoutube.com

Target Identification and Mechanism Prediction: Employing AI to analyze complex biological data and identify potential molecular targets for this compound, as well as to predict its mechanism of action. nih.gov Platforms like AlphaFold have already demonstrated the power of AI in predicting protein structures, which is crucial for structure-based drug design. nih.gov

Reaction and Synthesis Planning: Utilizing AI to devise optimal and sustainable synthetic routes for this compound and its analogs, considering factors like yield, cost, and environmental impact.

The synergy between AI/ML and experimental chemistry holds the promise of rapidly advancing the field of phenazine research.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Biology, and Materials Science

Addressing the challenges and realizing the full potential of this compound will require a highly interdisciplinary approach. The complex nature of this compound necessitates collaboration among experts from diverse fields.

Table 2: Interdisciplinary Research Synergies

| Disciplines | Collaborative Research Focus |

| Chemistry & Biology | Designing and synthesizing novel derivatives with enhanced biological activity and reduced toxicity based on mechanistic insights from biological studies. |

| Chemistry & Materials Science | Fabricating and characterizing new smart materials and nanosystems based on the unique electronic and photophysical properties of the synthesized compounds. |

| Biology & Materials Science | Developing biocompatible and targeted drug delivery systems or biosensors that effectively interface with biological systems. |

| Chemistry, Biology, Materials & Computer Science | Integrating experimental data with AI/ML models to create a feedback loop for the rapid design, synthesis, and testing of new compounds and materials. |

Future breakthroughs in the study of this compound will likely emerge from research that transcends traditional disciplinary boundaries, fostering innovation at the intersection of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 9-Methylphenazin-1-amine?

- Methodology : Synthesis typically involves cyclization reactions or functionalization of phenazine precursors. For example, analogous heterocyclic compounds (e.g., purines) are synthesized using reagents like triethyl orthoformate (HC(OEt)₃) in dioxane under reflux, followed by purification via recrystallization . Adjust reaction stoichiometry and solvent polarity to optimize yields.

- Key Tools : Monitor reaction progress via TLC (e.g., CH₂Cl₂/CH₃OH 99:1) and characterize intermediates using NMR (¹H, ¹³C) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

¹H NMR : Identify methyl (-CH₃) and amine (-NH₂) protons in deuterated solvents (e.g., DMSO-d₆).

Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹).

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Protocols :

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

- Note: Existing safety data gaps (e.g., ecotoxicity, bioaccumulation potential) necessitate conservative handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Approach :

Replicate Studies : Control variables like solvent purity, temperature, and catalyst loading.

Alternative Assays : Compare results across multiple bioactivity platforms (e.g., enzyme inhibition vs. cell viability assays).

Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., impurity interference) .

Q. What strategies optimize the reaction yield of this compound under varying pH conditions?

- Experimental Design :

- Step 1 : Screen pH ranges (3–10) using buffered solutions (e.g., phosphate, acetate).

- Step 2 : Track intermediates via in-situ FTIR or HPLC to identify pH-sensitive steps.

- Step 3 : Adjust base/acid catalysts (e.g., K₂CO₃, AcOH) to stabilize reactive intermediates .

Q. How to investigate the mechanistic role of this compound in electron-transfer processes?

- Techniques :

- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials.

- Isotopic Labeling : Introduce ¹⁵N or ¹³C isotopes to trace electron pathways via NMR or MS.

- Computational Modeling : Simulate HOMO-LUMO gaps and electron density maps (e.g., Gaussian software) .

Q. What methodologies address the lack of ecological toxicity data for this compound?

- Proposed Framework :

Acute Toxicity Assays : Use Daphnia magna or algae growth inhibition tests.

Degradation Studies : Apply OECD 301/302 guidelines to assess biodegradability in soil/water systems.

Bioaccumulation Modeling : Estimate logP values and correlate with experimental BCF (bioconcentration factor) data .

Data Gaps and Future Directions

Q. What are the understudied applications of this compound in materials science?

- Research Opportunities :

- Explore its use as a redox mediator in organic semiconductors or battery electrolytes.

- Investigate self-assembly properties via X-ray crystallography or AFM imaging .